2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidinone core, a phenethyl group, and a phenylpiperazine moiety. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-d]pyrimidinone core.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the thieno[3,2-d]pyrimidinone intermediate.
Attachment of the Phenylpiperazine Moiety: The phenylpiperazine moiety is attached via a condensation reaction with an appropriate piperazine derivative.
Final Oxidation Step: The final step involves the oxidation of the intermediate to introduce the oxo group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors, including serotonin and dopamine receptors, which may contribute to its pharmacological effects. The thieno[3,2-d]pyrimidinone core can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((2-oxo-2-(4-methylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with a methyl group instead of a phenyl group on the piperazine moiety.
2-((2-oxo-2-(4-ethylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Similar structure with an ethyl group instead of a phenyl group on the piperazine moiety.
Uniqueness
The uniqueness of 2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct pharmacological properties and reactivity. The presence of the phenylpiperazine moiety, in particular, distinguishes it from other similar compounds and contributes to its unique biological activity.
Properties
Molecular Formula |
C26H28N4O2S2 |
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Molecular Weight |
492.7 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H28N4O2S2/c31-23(29-16-14-28(15-17-29)21-9-5-2-6-10-21)19-34-26-27-22-12-18-33-24(22)25(32)30(26)13-11-20-7-3-1-4-8-20/h1-10H,11-19H2 |
InChI Key |
PVSJSJJZZSHCQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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